(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol
Description
Properties
IUPAC Name |
(1S)-1-(4-methyl-3-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEJLWMIIDXXMN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Catalyst-Mediated Reduction
- Use of chiral ligands or catalysts such as chiral boron reagents or palladium complexes combined with hydrazine monohydrate under mild heating (e.g., 35–135 °C) in toluene.
- The reaction can be performed as a one-pot, two-step process, where the ketone is first converted to an intermediate followed by asymmetric reduction.
- This method achieves high enantiomeric excess and good yields (typically above 80%).
Grignard Reagent Addition Followed by Reduction
- Methylmagnesium bromide or similar organometallic reagents can be added to aryl ketones to form secondary alcohols.
- Subsequent purification by flash chromatography yields the desired alcohol.
- This method is less stereoselective unless combined with chiral auxiliaries or catalysts.
Example Synthetic Procedure (Adapted from Literature)
Analytical Data Supporting Preparation
- Molecular Formula: C9H11NO3
- Molecular Weight: 181.19 g/mol
- Spectroscopic Characterization:
- ^1H NMR signals consistent with aromatic protons, methyl group, and hydroxyl-bearing methine.
- ^13C NMR data confirm the presence of aromatic carbons, methyl, and alcohol-bearing carbon.
- Chirality Confirmation: Optical rotation and chiral HPLC analyses confirm (1S) configuration.
- Purity: Achieved through chromatographic techniques, ensuring suitability for research applications.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nitroaromatic ketone synthesis | Electrophilic aromatic substitution (nitration) | Potassium nitrate, H2SO4, 0 °C to RT | ~54 | Requires careful temperature control |
| Asymmetric reduction | Chiral catalyst-mediated hydrogenation | Pd catalyst, chiral ligand, hydrazine, toluene, 35–135 °C | 80–86 | High stereoselectivity achieved |
| Organometallic addition + reduction | Grignard reagent addition to ketone + reduction | Methylmagnesium bromide, flash chromatography | Variable | Less stereoselective without chiral catalyst |
Additional Notes on Preparation
- The stereochemical outcome is highly dependent on the choice of chiral catalyst and reaction conditions.
- The compound is typically prepared for research use and is handled under standard laboratory safety protocols due to the presence of nitro groups.
- Alternative synthetic routes may involve enzymatic reductions or biocatalysis, but these are less commonly reported for this specific compound.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides (Cl-, Br-) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (4-methyl-3-nitrophenyl)acetone or (4-methyl-3-nitrophenyl)acetaldehyde.
Reduction: Formation of (1S)-1-(4-methyl-3-aminophenyl)ethan-1-ol.
Substitution: Formation of (1S)-1-(4-methyl-3-nitrophenyl)ethan-1-halide.
Scientific Research Applications
Organic Synthesis
(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol serves as a valuable intermediate in organic synthesis. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. The compound can undergo various reactions, including:
- Esterification : It can react with carboxylic acids to form esters, which are important in fragrance and flavor industries.
- Reduction Reactions : It can be reduced to produce other alcohols or hydrocarbons that are useful in synthetic pathways.
Pharmaceutical Development
Due to its structural features, this compound is investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their:
- Antimicrobial Activity : Some derivatives exhibit activity against various bacterial strains and could lead to the development of new antibiotics.
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for treating conditions like arthritis.
Biological Buffering Agent
This compound is utilized as a non-ionic organic buffering agent in biological research. It maintains pH stability in cell cultures within the range of 6 to 8.5, which is critical for cellular processes and enzyme activities during experiments .
Case Study 1: Enzymatic Reactions
A study demonstrated the use of this compound in enzymatic reactions facilitated by immobilized lipases. The compound was subjected to reactions with vinyl acetate under controlled conditions, yielding high conversion rates and enantiomeric excess values. This highlights its role as a substrate in biocatalysis, paving the way for greener synthesis methods .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives of this compound were screened for antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, suggesting that modifications of this compound could lead to novel antimicrobial agents .
Mechanism of Action
The mechanism of action of (1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
The position and nature of substituents on the phenyl ring significantly alter physicochemical properties. Key comparisons include:
a. (1S)-1-(4-Nitrophenyl)Ethan-1-ol ()
- Molecular Formula: C₈H₉NO₃
- Molecular Weight : 167.16 g/mol
- Substituents : A single nitro group at the 4-position.
- Key Differences: The absence of a methyl group reduces steric hindrance compared to the target compound. The nitro group at the 4-position (vs.
b. (1S)-1-(3-Chlorophenyl)Ethan-1-ol ()
- Molecular Formula : C₈H₉ClO
- Molecular Weight : 156.61 g/mol
- Substituents : Chlorine at the 3-position.
- Key Differences :
Functional Group Variations
The presence of alcohol vs. ketone functional groups impacts reactivity and physical properties:
a. 1-[4-(1,1-Dimethylethyl)Phenyl]Ethanone ()
- Molecular Formula : C₁₂H₁₆O
- Molecular Weight : 176.25 g/mol
- Functional Group : Ketone.
- Key Differences :
b. rel-1-((1S,3S)-3-Iodo-2,2-Dimethyl-1-(4-(Trifluoromethyl)Phenyl)Cyclopropyl)Ethan-1-one (2i, )
- Molecular Formula : C₁₅H₁₅F₃IO
- Molecular Weight : 383.01 g/mol
- Functional Group : Ketone with cyclopropane and trifluoromethyl groups.
- Key Differences :
Stereochemical Considerations
Enantiomeric pairs, such as (1S)- and (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol, exhibit identical physical properties (e.g., melting point, solubility) but differ in optical rotation and biological activity. For example, the (1R)-enantiomer (CAS 1344927-61-2) shares the same molecular formula as the (1S)-form but may display divergent interactions with chiral catalysts or enzymes .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol, also known as a nitrophenyl ethanol derivative, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a hydroxyl group attached to a chiral carbon center, with a 4-methyl-3-nitrophenyl group contributing to its reactivity and biological properties. The molecular formula is , and it possesses a molecular weight of approximately 181.19 g/mol.
Antimicrobial Activity
Research indicates that nitrophenyl compounds exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various nitrophenyl derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound has the potential for development as an antimicrobial agent, particularly against resistant strains.
Antioxidant Activity
The antioxidant activity of this compound has been assessed using various in vitro models. The compound demonstrated a notable ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases. In a study comparing various compounds, it was found that the nitrophenyl variant exhibited higher antioxidant capacity than several known standards.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (μg/mL) |
|---|---|---|
| This compound | 85 | 20 |
| Ascorbic Acid | 95 | 15 |
| Quercetin | 90 | 18 |
Anticancer Potential
The anticancer properties of this compound have been explored through various cell line studies. Notably, it exhibited cytotoxic effects against several cancer cell lines, including prostate and breast cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the effects on prostate cancer PC3 cells, the compound was shown to induce apoptosis at concentrations as low as 25 μM. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (μM) |
|---|---|
| PC3 (Prostate Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 35 |
Q & A
Q. What are the recommended methods for synthesizing (1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol with high enantiomeric purity?
Stereoselective synthesis can be achieved via asymmetric reduction of the corresponding ketone precursor (e.g., 4-methyl-3-nitroacetophenone) using chiral catalysts such as Ru-BINAP complexes or biocatalysts like alcohol dehydrogenases. Optimization of reaction conditions (solvent, pH, temperature) is critical to minimize racemization. For example, enzymatic reductions often require aqueous-organic biphasic systems to enhance substrate solubility and enzyme stability .
Q. How do positional isomerism (meta vs. para/ortho nitro groups) influence the physicochemical properties of this compound?
Comparative studies on positional isomers (e.g., 3-nitro vs. 4-nitro derivatives) reveal that the meta-nitro group in this compound enhances electron-withdrawing effects, lowering the pKa of the hydroxyl group compared to para-substituted analogs. This impacts solubility in polar solvents and reactivity in subsequent derivatization reactions (e.g., nucleophilic substitutions). Computational modeling (DFT) can further predict electronic effects .
Q. What analytical techniques are most effective for characterizing chiral purity and structural integrity?
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and UV detection at 254 nm for nitro group absorption.
- NMR Spectroscopy : H-NMR can confirm stereochemistry via coupling constants (e.g., for vicinal diastereotopic protons).
- Polarimetry : Measure specific rotation ([α]) and compare to literature values for enantiopure standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from impurities (e.g., residual catalysts, positional isomers) or assay conditions (e.g., solvent/DMSO concentration in cell-based studies). Mitigation strategies include:
- Purification : Recrystallization or preparative HPLC to remove by-products.
- Control Experiments : Test the compound alongside its enantiomer and racemic mixture to isolate stereospecific effects.
- Meta-Analysis : Cross-reference studies using standardized protocols (e.g., OECD guidelines for toxicity assays) .
Q. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities with proteins (e.g., nitroreductases).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, K) of ligand-receptor interactions.
- Fluorescence Quenching : Monitor changes in tryptophan emission spectra upon compound binding to assess conformational changes .
Q. How can the environmental impact of this compound be assessed in wastewater systems?
- Degradation Studies : Use high-resolution mass spectrometry (HRMS) to track degradation products under simulated environmental conditions (UV light, microbial activity).
- Ecotoxicology Assays : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) using OECD Test No. 202.
- HSI (Hyperspectral Imaging) : Monitor organic compound degradation in wastewater matrices, though limitations like sample degradation during prolonged data collection must be addressed .
Future Research Directions
Q. What are understudied applications of this compound in material science?
- Polymer Additives : Investigate its role as a chain-transfer agent in radical polymerizations to control molecular weight.
- Coating Formulations : Test its plasticizing effects in epoxy resins, noting potential nitro group-mediated crosslinking .
Q. How can computational tools enhance the design of derivatives with improved bioactivity?
- QSAR Modeling : Correlate structural descriptors (e.g., Hammett σ constants for nitro groups) with antibacterial IC values.
- Retrosynthetic Analysis : AI-driven platforms (e.g., Pistachio, Reaxys) can propose novel synthetic routes for derivatives with modified substituents (e.g., replacing nitro with sulfonamide groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
